- Azapropellanes as phase-transfer catalyst. 4. Conformational stabilities of substituted azapropellanes: 2-methyl-1-azoniatricyclo[4.4.4.01,6]tetradecane saltsJournal of Organic Chemistry, 1982, 47(19), 3777-9,
Cas no 928-50-7 (4-Pentenyl Chloride)

4-Pentenyl Chloride structure
Nome do Produto:4-Pentenyl Chloride
4-Pentenyl Chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Pentene, 5-chloro-
- 5-CHLORO-1-PENTENE
- 5-Chloropent-1-ene
- 1-Pentene,5-chloro
- 4-pentenyl chloride
- 5-chloro-pent-1-ene
- 5-chloropentene
- 5-Chlor-pent-1-en
- 5-Chloro-1-pentene (ACI)
- 1-Chloro-4-pentene
- MFCD00039389
- AKOS011896934
- SCHEMBL445546
- CS-0187136
- EN300-172719
- O11411
- DTXSID60335143
- DTXCID10286232
- AS-50224
- 928-50-7
- SY115227
- C5H9Cl
- 4-Pentenyl Chloride
-
- MDL: MFCD00039389
- Inchi: 1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
- Chave InChI: UPOBJNRMUDPATE-UHFFFAOYSA-N
- SMILES: ClCCCC=C
Propriedades Computadas
- Massa Exacta: 104.03900
- Massa monoisotópica: 104.039
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 6
- Contagem de Ligações Rotativas: 3
- Complexidade: 32.9
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 0A^2
- XLogP3: 2.3
Propriedades Experimentais
- Densidade: 0.9125 g/cm3 (20 ºC)
- Ponto de ebulição: 105 ºC
- Ponto de Flash: 7.3±6.2 ºC,
- Índice de Refracção: 1.4322 (20 ºC)
- Solubilidade: Very slightly soluble (0.35 g/l) (25 º C),
- PSA: 0.00000
- LogP: 2.19140
4-Pentenyl Chloride Informações de segurança
4-Pentenyl Chloride Dados aduaneiros
- CÓDIGO SH:2903299090
- Dados aduaneiros:
China Customs Code:
2903299090Overview:
HS: 2903299090. Unsaturated chlorinated derivatives of other acyclic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903299090 other unsaturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Pentenyl Chloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-172719-0.1g |
5-chloropent-1-ene |
928-50-7 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-172719-25.0g |
5-chloropent-1-ene |
928-50-7 | 95% | 25.0g |
$157.0 | 2023-02-17 | |
Enamine | EN300-172719-100.0g |
5-chloropent-1-ene |
928-50-7 | 95% | 100.0g |
$535.0 | 2023-02-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG095-20g |
4-Pentenyl Chloride |
928-50-7 | 97% | 20g |
534.0CNY | 2021-07-14 | |
TRC | P676900-500mg |
4-Pentenyl Chloride |
928-50-7 | 500mg |
$87.00 | 2023-05-17 | ||
TRC | P676900-1g |
4-Pentenyl Chloride |
928-50-7 | 1g |
$98.00 | 2023-05-17 | ||
Enamine | EN300-172719-0.25g |
5-chloropent-1-ene |
928-50-7 | 95% | 0.25g |
$19.0 | 2023-09-20 | |
Enamine | EN300-172719-1.0g |
5-chloropent-1-ene |
928-50-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-172719-5.0g |
5-chloropent-1-ene |
928-50-7 | 95% | 5.0g |
$45.0 | 2023-02-17 | |
Enamine | EN300-172719-10g |
5-chloropent-1-ene |
928-50-7 | 95% | 10g |
$66.0 | 2023-09-20 |
4-Pentenyl Chloride Método de produção
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ; 22 °C → 0 °C
1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C
1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C
Referência
- α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or BoronatesJournal of the American Chemical Society, 2010, 132(32), 10961-10963,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Referência
- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoidsBulletin de la Societe Chimique de France, 1985, (5), 837-43,
Synthetic Routes 5
Synthetic Routes 6
Condições de reacção
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ; 2 h, 80 °C
Referência
- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylationNew Journal of Chemistry, 2021, 45(14), 6220-6230,
Synthetic Routes 7
Synthetic Routes 8
Condições de reacção
Referência
- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsJournal of the Chemical Society, 1998, (6), 1423-1429,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Palladium diacetate , 1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ; 5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
Referência
- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenesJournal of Materials Chemistry, 2011, 21(9), 3030-3036,
Synthetic Routes 10
Condições de reacção
Referência
- Electrophilic additions to ω-methoxyolefinsJournal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68,
Synthetic Routes 11
Condições de reacção
Referência
- Synthesis of alkenes by elimination reactionsScience of Synthesis, 2010, 47, 771-881,
Synthetic Routes 12
Condições de reacção
Referência
- Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes, Japan, , ,
Synthetic Routes 13
Condições de reacção
Referência
- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-olGlasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307,
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: Palladium diacetate , 1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ; 5 min, 25 °C; 1 h, 120 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
Referência
- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenesJournal of Materials Chemistry, 2011, 21(9), 3030-3036,
Synthetic Routes 15
Condições de reacção
Referência
- Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes, Japan, , ,
Synthetic Routes 16
Condições de reacção
Referência
- Controlled chlorination of hydrocarbons. III. Chlorination of olefins in the gas phaseBulletin de la Societe Chimique de France, 1974, 661, 661-6,
Synthetic Routes 17
Condições de reacção
Referência
- Electrophilic additions to ω-methoxyolefinsJournal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68,
Synthetic Routes 18
Condições de reacção
Referência
- Reaction of allyl halides with diazomethane using copper salt catalysisChemische Berichte, 1966, 99(9), 2855-68,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Gold Solvents: Toluene ; 25 h, 30 atm, 120 °C
Referência
- Green, Multi-Gram One-Step Synthesis of Core-Shell Nanocomposites in Water and Their Catalytic Application to Chemoselective HydrogenationsChemistry - A European Journal, 2016, 22(50), 17962-17966,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 10 °C
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
Referência
- Ni-Catalyzed carboxylation of aziridines en route to β-amino acidsJournal of the American Chemical Society, 2021, 143(13), 4949-4954,
Synthetic Routes 21
Synthetic Routes 22
Synthetic Routes 23
Condições de reacção
Referência
- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsJournal of the Chemical Society, 1998, (6), 1423-1429,
Synthetic Routes 24
Condições de reacção
Referência
- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-olGlasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307,
Synthetic Routes 25
Condições de reacção
1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ; 2 h, 80 °C
Referência
- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylationNew Journal of Chemistry, 2021, 45(14), 6220-6230,
Synthetic Routes 26
Synthetic Routes 27
Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 10 °C
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
Referência
- Ni-Catalyzed carboxylation of aziridines en route to β-amino acidsJournal of the American Chemical Society, 2021, 143(13), 4949-4954,
Synthetic Routes 28
Condições de reacção
Referência
- Reaction of allyl halides with diazomethane using copper salt catalysisChemische Berichte, 1966, 99(9), 2855-68,
Synthetic Routes 29
Condições de reacção
1.1 Reagents: Pyridine , Thionyl chloride Catalysts: Bismuth oxide (Bi2O3) ; 0 °C; < 5 °C; 5 °C → 30 °C; 72 h, 10 - 30 °C
Referência
- Process for the preparation of 5-chloropent-1-ene from pent-4-en-1-ol and thionyl chloride by catalytic chlorination, China, , ,
Synthetic Routes 30
Synthetic Routes 31
Condições de reacção
Referência
- Synthesis of alkenes by elimination reactionsScience of Synthesis, 2010, 47, 771-881,
Synthetic Routes 32
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Referência
- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoidsBulletin de la Societe Chimique de France, 1985, (5), 837-43,
4-Pentenyl Chloride Raw materials
4-Pentenyl Chloride Preparation Products
4-Pentenyl Chloride Literatura Relacionada
-
Alberto Modelli Phys. Chem. Chem. Phys. 2003 5 2923
-
2. Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 2 1998 1423
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:928-50-7)5-CHLORO-1-PENTENE

Pureza:99%
Quantidade:200KG
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:928-50-7)4-Pentenyl Chloride

Pureza:99%/99%/99%
Quantidade:5g/10g/25g
Preço ($):413.0/616.0/1535.0